molecular formula C8H4BrN3O3 B3021687 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde CAS No. 885519-47-1

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde

Cat. No. B3021687
M. Wt: 270.04 g/mol
InChI Key: MEBOPKMSYVDVSQ-UHFFFAOYSA-N
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Description

“6-Bromo-4-nitro-1H-indazole-3-carbaldehyde” is a chemical compound that belongs to the indazole family . Indazole derivatives have been drawing attention in medicinal chemistry as kinase inhibitors . They are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .


Synthesis Analysis

The synthesis of indazole derivatives, including “6-Bromo-4-nitro-1H-indazole-3-carbaldehyde”, can be achieved through nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .


Molecular Structure Analysis

The molecular structure of “6-Bromo-4-nitro-1H-indazole-3-carbaldehyde” can be represented by the linear formula C7H4BrN3O2 . The InChI code for this compound is not available in the search results.


Chemical Reactions Analysis

Indazole derivatives, including “6-Bromo-4-nitro-1H-indazole-3-carbaldehyde”, can undergo various chemical reactions. For instance, the aldehyde function can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds (e.g., oxazoles, thiazoles, benzimidazoles) via cyclisation reactions .


Physical And Chemical Properties Analysis

The compound “6-Bromo-4-nitro-1H-indazole-3-carbaldehyde” is a solid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Structural Studies

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde and its derivatives are important intermediates in the synthesis of various indazole-based compounds, which have drawn attention in medicinal chemistry, particularly as kinase inhibitors. An optimized procedure for accessing 1H-indazole-3-carboxaldehyde derivatives highlights the significance of these compounds in synthesizing polyfunctionalized 3-substituted indazoles, demonstrating their versatility and the mild conditions under which both electron-rich and electron-deficient indoles can be converted into these derivatives (Chevalier et al., 2018). Furthermore, crystal and molecular structure analyses of biologically active nitroindazoles, including 6-bromo derivatives, provide insights into their intermolecular interactions, which are essential for understanding their biological activities and properties (Cabildo et al., 2011).

Luminescent Properties and Chemosensors

Research into the luminescent properties of 6-bromo- and 6-nitro-substituted compounds reveals tautomeric equilibrium between benzoid and quinoid forms, which can be influenced by complexing with cations of alkali and alkaline earth metals. This property is utilized in chemosensors with an intramolecular charge transfer (ICT), demonstrating the potential of these compounds in developing fluorescent tautomeric chemosensors for metal ion detection (Dubonosov et al., 2009).

Marine Natural Products

Studies on marine natural products have led to the isolation of bisindole alkaloids from marine sponges, highlighting the presence of 6-bromoindole-3-carbaldehyde derivatives in nature. These compounds exhibit various biological activities, including cytotoxicity against cancer cell lines and antibacterial properties, underscoring their importance in drug discovery and marine biochemistry (McKay et al., 2002).

Intermolecular Interactions and Crystal Engineering

The structural analysis of 1H-indazole-3-carbaldehyde derivatives provides valuable information on their intermolecular interactions, including hydrogen bonding and π-π interactions. These findings are crucial for the design and development of new materials and pharmaceuticals, as they help understand the packing and stability of crystal structures (Morzyk-Ociepa et al., 2021).

Safety And Hazards

The compound “6-Bromo-4-nitro-1H-indazole-3-carbaldehyde” is associated with several hazard statements, including H302, H315, H319, H332, and H335 . The precautionary statements include P280, P305+P351+P338, and P310 .

Future Directions

Indazole derivatives, including “6-Bromo-4-nitro-1H-indazole-3-carbaldehyde”, are currently under development for their potential applications in medicinal chemistry . They are being explored for their potential as kinase inhibitors, which could have significant implications in the treatment of various diseases .

properties

IUPAC Name

6-bromo-4-nitro-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O3/c9-4-1-5-8(6(3-13)11-10-5)7(2-4)12(14)15/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBOPKMSYVDVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646310
Record name 6-Bromo-4-nitro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde

CAS RN

885518-61-6
Record name 6-Bromo-4-nitro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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